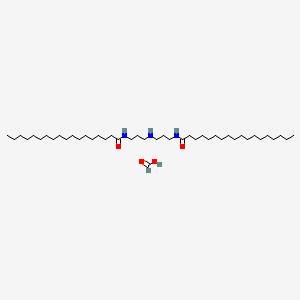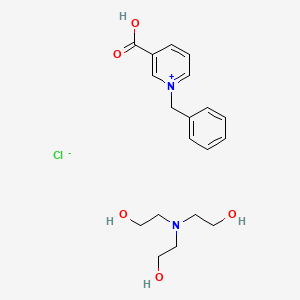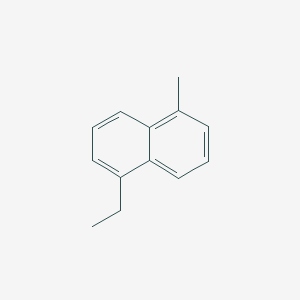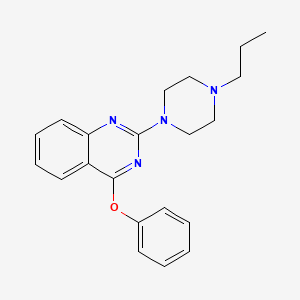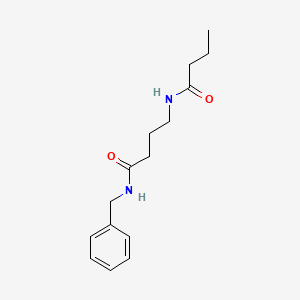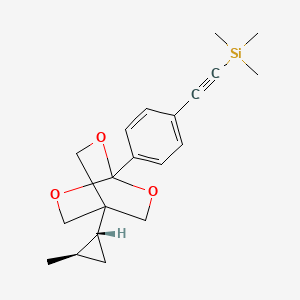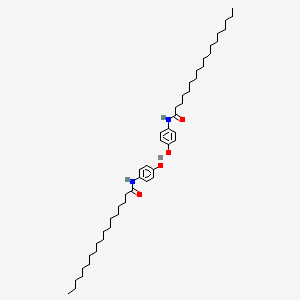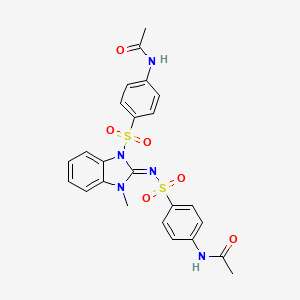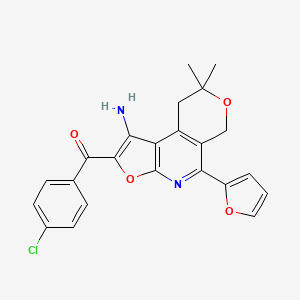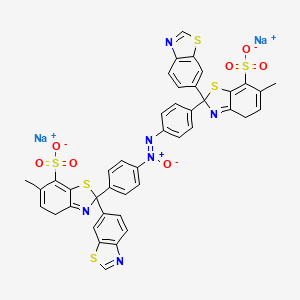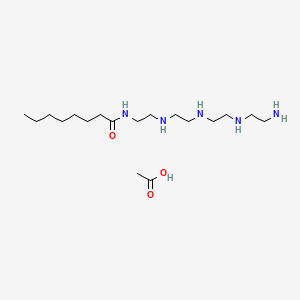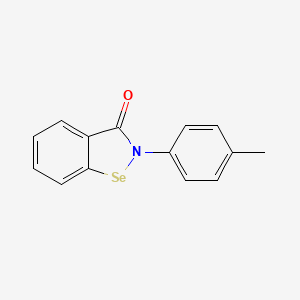
1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- is a selenium-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- typically involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride . This method is efficient and yields high amounts of the desired product. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
Aplicaciones Científicas De Investigación
1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. The selenium atom in the compound can form bonds with biological molecules, influencing their structure and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation, modulation of redox states, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A sulfur-containing analog with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
1,2-Benzisoxazol-3(2H)-one: An oxygen-containing analog with distinct chemical behavior and applications.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(4-methylphenyl)- is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and form stable bonds with various elements makes this compound particularly valuable in research and industrial applications.
Propiedades
Número CAS |
81743-88-6 |
|---|---|
Fórmula molecular |
C14H11NOSe |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NOSe/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 |
Clave InChI |
TUVKZFWBFHCOGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




